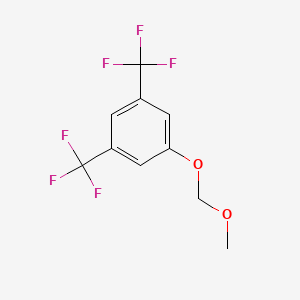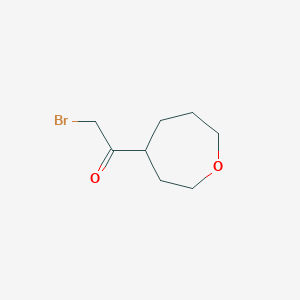
1-(Difluoromethoxy)-4-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethoxy)-4-iodonaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and an iodine atom
准备方法
The synthesis of 1-(Difluoromethoxy)-4-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of 4-iodonaphthol with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
化学反应分析
1-(Difluoromethoxy)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate or sodium borohydride are often used in these reactions.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized naphthalene derivatives with diverse chemical properties.
科学研究应用
1-(Difluoromethoxy)-4-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
作用机制
The mechanism by which 1-(Difluoromethoxy)-4-iodonaphthalene exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which facilitates various substitution and coupling reactions. In medicinal chemistry, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
相似化合物的比较
1-(Difluoromethoxy)-4-iodonaphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-bromonaphthalene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Difluoromethoxy)-4-chloronaphthalene:
1-(Difluoromethoxy)-4-fluoronaphthalene: Features a fluorine atom, resulting in distinct reactivity patterns and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which provides specific reactivity advantages in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C11H7F2IO |
|---|---|
分子量 |
320.07 g/mol |
IUPAC 名称 |
1-(difluoromethoxy)-4-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI 键 |
XASFQSPZIVYEOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


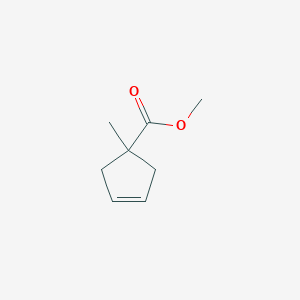
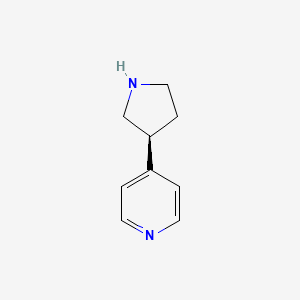
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
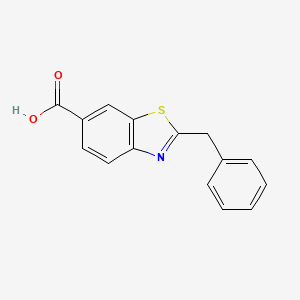
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
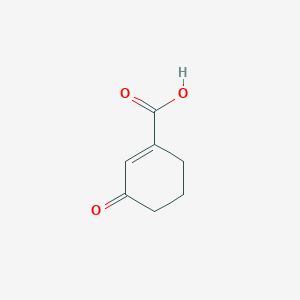

![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
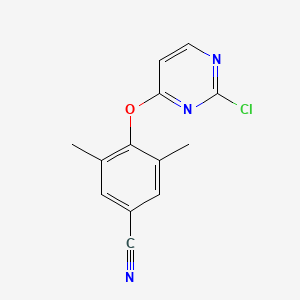
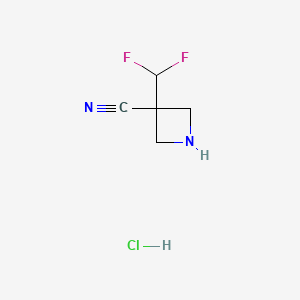
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

